5'-Iodoindirubin is an iodinated derivative of indirubin, which is a naturally occurring compound found in traditional Chinese medicine, specifically in the herbal formula Danggui Longhui Wan. Indirubins are classified as heterocyclic organic compounds and belong to the broader category of indoles. Their structure consists of a fused indole and isoindole system, which contributes to their biological activity. The presence of the iodine atom at the 5' position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 5'-iodoindirubin typically involves several steps that modify the indirubin backbone to introduce the iodine substituent. A common synthetic route includes:
Technical parameters such as reaction temperature, solvent choice (e.g., dimethyl sulfoxide or ethanol), and reaction time are critical for optimizing yield and purity .
5'-Iodoindirubin has a complex molecular structure characterized by:
5'-Iodoindirubin participates in various chemical reactions due to its electrophilic nature. Key reactions include:
Quantitative structure-activity relationship (QSAR) studies have been utilized to assess how modifications to the indirubin scaffold affect its inhibitory potency against different kinases .
The mechanism of action of 5'-iodoindirubin primarily involves its role as a kinase inhibitor. It binds to the ATP-binding site of target kinases, disrupting their activity. Key points include:
Studies utilizing molecular docking simulations have provided insights into the binding interactions between 5'-iodoindirubin and its kinase targets, revealing critical amino acid residues involved in these interactions .
The physical and chemical properties of 5'-iodoindirubin include:
Characterization techniques such as differential scanning calorimetry (DSC) can be employed to study thermal properties, while spectroscopic methods (UV-Vis, IR) provide insights into functional groups present .
5'-Iodoindirubin has several scientific applications:
Research continues to explore its efficacy and safety profile in clinical settings, aiming to harness its pharmacological potential effectively .
5'-Iodoindirubin (C~16~H~9~IN~2~O~2~) belongs to the cis-indirubin family, distinguished by its fused bisindole architecture comprising two oxindole units. The iodine substitution at the C5' position (Figure 1) induces critical electronic and steric alterations:
Table 1: Comparative Properties of Select Indirubin Derivatives
Compound | Substituent | Molecular Weight (g/mol) | cLogP | Kinase Inhibition (GSK-3β IC₅₀, μM) |
---|---|---|---|---|
Indirubin | H | 262.26 | 2.9 | 0.022 |
5'-Iodoindirubin | I (C5') | 412.16 | 3.8 | 0.005 |
Indirubin-3'-oxime | =NOH (C3) | 291.28 | 2.5 | 0.004 |
Table 2: Key Spectroscopic Characterization Data
Technique | Key Signatures |
---|---|
¹H NMR (DMSO-d₆) | δ 11.32 (s, 1H, lactam-NH), 10.95 (s, 1H, indole-NH), 7.85–7.25 (m, 6H, aromatic), 6.98 (d, J=7.6 Hz, 1H) |
¹³C NMR | δ 181.5 (C=O), 159.2, 143.7, 140.1, 135.8, 129.4, 124.9, 122.6, 121.3, 118.7, 115.2, 112.4, 97.3 |
IR (KBr) | ν 3160 (N-H), 1695 (C=O), 1620 (C=C), 1540 cm⁻¹ (aromatic C-I) |
XRD | Orthorhombic crystal system; iodine participates in halogen bonding networks |
The C5'-iodine atom disrupts π-stacking symmetry in the solid state and creates a steric "bump" that enhances selectivity for kinases with accommodating ATP-binding pockets. Quantum mechanical calculations confirm reduced HOMO-LUMO energy gaps compared to unsubstituted indirubin, facilitating charge-transfer interactions with biological targets [5].
Indirubin’s legacy predates modern pharmacology by millennia:
Table 3: Traditional Sources and Uses of Indirubin-Producing Plants
Plant Source | Traditional System | Historical Applications | Part Used |
---|---|---|---|
Indigofera tinctoria | Ayurveda, Unani | Ulcers, hepatitis, snakebite | Leaves, Roots |
Isatis tinctoria | Traditional Chinese Medicine | Epidemic fever, sore throat, mumps | Roots (Ban Lan Gen) |
Baphicacanthus cusia | TCM | Psoriasis, leukemia, inflammation | Leaves |
The serendipitous discovery of indirubin’s anti-leukemic effects in 1960s China—during clinical evaluation of Danggui Longhui Wan—catalyzed scientific interest in this formerly overlooked pigment [8] [9].
Natural indirubin faces significant pharmaceutical limitations:
Halogenation Rationale:Iodine was strategically introduced at C5' to:
Synthetic Evolution:Table 4: Key Synthetic Pathways to 5'-Iodoindirubin
Method | Starting Material | Reagents/Conditions | Yield | Advantage |
---|---|---|---|---|
Direct Halogenation | Indirubin | I~2~, DMF, 80°C, 12h | 45% | Single-step, atom-economical |
Sandmeyer Approach | 5'-Aminoindirubin | NaNO~2~/HBF~4~, then KI | 62% | Regioselective |
N-Alkylation | 5'-Iodoistatin | Indoxyl, KOH/EtOH, reflux | 78% | High purity |
Suzuki Coupling | 5-Iodoindole | 3-Acetoxyindole, Pd(PPh~3~)~4~, Na~2~CO~3~ | 51% | Enables asymmetric substitution |
5'-Iodoindirubin’s synthesis exemplifies "function-oriented synthesis"—structural simplification guided by target engagement requirements. Its potency against GSK-3β (IC~50~ = 5 nM) surpasses natural indirubin (IC~50~ = 22 nM) and rivals clinical kinase inhibitors [5]. This precision engineering illustrates how ancient remedies can inform modern drug design when coupled with structural biology insights.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7